
N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It has been extensively studied for its potential use in various scientific research applications, including the treatment of hyperparathyroidism, osteoporosis, and cancer.
Wissenschaftliche Forschungsanwendungen
N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the treatment of hyperparathyroidism, a condition that results in the overproduction of parathyroid hormone (PTH) by the parathyroid glands. N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been shown to effectively reduce PTH secretion and improve calcium metabolism in animal models of hyperparathyroidism.
Another potential application of N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide is in the treatment of osteoporosis, a condition characterized by a loss of bone density and increased risk of fractures. N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been shown to improve bone mineral density and reduce bone resorption in animal models of osteoporosis.
N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells.
Wirkmechanismus
N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide works by selectively blocking the CaSR, a protein that plays a critical role in regulating calcium homeostasis in the body. By blocking the CaSR, N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide reduces the secretion of PTH, inhibits bone resorption, and prevents the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces PTH secretion, improves calcium metabolism, and increases bone mineral density. It also inhibits bone resorption and prevents the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in lab experiments is its selectivity for the CaSR. It is a highly specific antagonist that does not interact with other calcium channels or receptors. This makes it an ideal tool for studying the role of the CaSR in various physiological processes.
One of the limitations of using N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in lab experiments is its low solubility in water. This can make it difficult to administer and dose accurately. Additionally, its high lipophilicity can lead to non-specific binding and potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in scientific research. One potential direction is the development of more potent and selective CaSR antagonists for the treatment of hyperparathyroidism, osteoporosis, and cancer.
Another future direction is the study of the role of the CaSR in other physiological processes, such as insulin secretion, blood pressure regulation, and immune function. N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide can be used as a tool to investigate the effects of CaSR modulation on these processes.
Finally, the use of N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity. Further research is needed to explore these possibilities.
Conclusion
N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, or N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, is a selective calcium-sensing receptor antagonist that has shown promise in various scientific research applications. Its ability to reduce PTH secretion, improve calcium metabolism, increase bone mineral density, and inhibit the growth and metastasis of cancer cells make it an ideal tool for studying the role of the CaSR in various physiological processes. While there are some limitations to its use in lab experiments, the future directions for the use of N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide are promising and warrant further investigation.
Synthesemethoden
The synthesis of N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide involves the reaction of 1-naphthylamine with 2-pyrrolidinecarboxylic acid, followed by the addition of phenylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in its pure form.
Eigenschaften
Molekularformel |
C21H20N2O3S |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-N-naphthalen-1-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-19-13-6-9-16-8-4-5-12-18(16)19)20-14-7-15-23(20)27(25,26)17-10-2-1-3-11-17/h1-6,8-13,20H,7,14-15H2,(H,22,24) |
InChI-Schlüssel |
CEBMKSJWGQTXSV-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
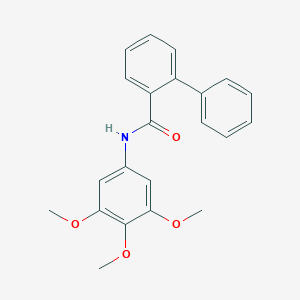
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)
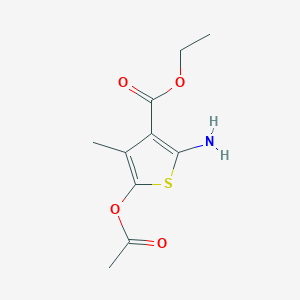
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
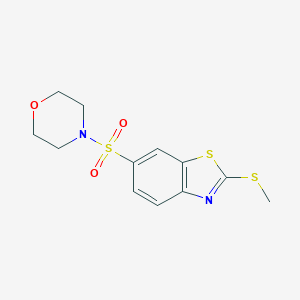
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
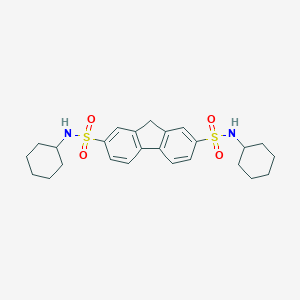

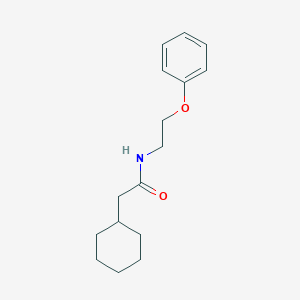
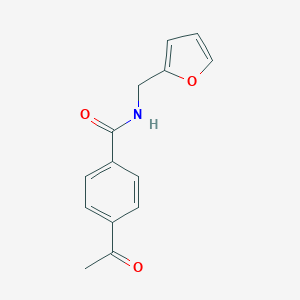
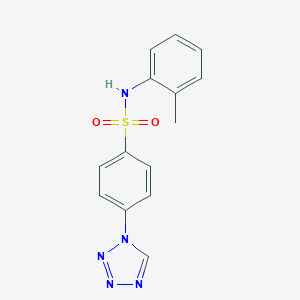
![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)